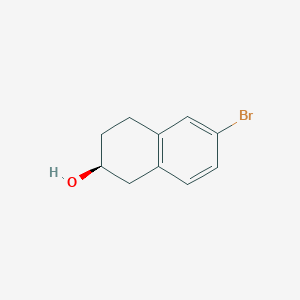

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Description

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 173996-27-5) is a chiral tetrahydronaphthalene derivative with a bromine substituent at position 6 and a hydroxyl group at position 2 in the (S)-configuration. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.1 g/mol . The compound is synthesized via reduction of the corresponding ketone precursor, 6-bromo-3,4-dihydronaphthalen-2(1H)-one, using phenyllithium, followed by column chromatography purification (Pentane/EtOAc gradient), yielding high purity (>98%) .

Properties

IUPAC Name |

(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAONWSTEKWMAV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741297 | |

| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171965-24-5 | |

| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by a hydroxylation step. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The hydroxylation step can be carried out using various oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-one.

Reduction: 1,2,3,4-Tetrahydronaphthalen-2-ol.

Substitution: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.

Scientific Research Applications

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Substituent Variations in the Tetrahydronaphthalen-ol Scaffold

Table 1: Structural and Functional Comparison

Detailed Analysis of Analogous Compounds

Halogen-Substituted Analogs

- American Elements supplies this compound in ultra-high purity (up to 99.999%), making it suitable for sensitive applications .

(S)-8-Bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine :

The bromine at position 8 and the chiral phenylethylamine group distinguish this compound. Its LRMS ([M+H]+ = 330.2) and inhibitory activity suggest utility in enzyme or receptor targeting, though the amine group increases basicity compared to the hydroxyl in the parent compound .

Aromatic and Alkoxy-Substituted Analogs

6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-ol :

Substituting bromine with a phenyl group introduces significant steric bulk, which may hinder rotational freedom or substrate binding in biological systems. Synthesized in 85% yield via phenyllithium-mediated reduction, this analog is valuable for probing steric effects in SAR studies .- However, the hydroxyl at position 1 instead of 2 alters hydrogen-bonding interactions .

Biological Activity

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a brominated tetrahydronaphthalene derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that combines a bromine atom and a hydroxyl group, which may influence its interaction with biological targets.

- Molecular Formula : CHBrO

- Molecular Weight : 227.10 g/mol

- CAS Number : 171965-24-5

Synthesis

The synthesis of this compound typically involves:

- Bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS).

- Hydroxylation , often achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. The presence of the bromine atom and hydroxyl group enhances its binding affinity and modulates various biochemical pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

- Anti-inflammatory properties : Suggested by its interaction with inflammatory pathways.

- Anticancer activity : Preliminary studies have indicated potential effects on cancer cell lines .

In Vitro Studies

A study examining the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing dose-dependent effects that warrant further investigation into its mechanisms .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of certain enzymes involved in cancer progression .

Comparison with Similar Compounds

| Compound Name | Key Features | Potential Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Lacks hydroxyl group | Different reactivity |

| 1,2,3,4-Tetrahydronaphthalen-2-ol | Lacks bromine atom | Altered biological activity |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | Substituted with methoxy group | Varies in chemical behavior |

Q & A

Q. What are the optimal synthetic routes for (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol, and how can reaction yields be improved?

Methodological Answer :

- Key Steps :

- Bromination : Introduce bromine at the 6-position of a tetralin precursor using bromine (Br₂) in dichloromethane under inert atmosphere, with boron trifluoride (BF₃) as a catalyst .

- Chirality Control : Employ asymmetric reduction (e.g., Sharpless epoxidation or enzymatic resolution) to ensure the (2S)-configuration.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate enantiomerically pure product.

- Yield Optimization :

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computed values (e.g., PubChem’s predicted shifts) to confirm aromatic protons (δ 6.8–7.2 ppm) and hydroxyl resonance (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (225.08 g/mol) via high-resolution MS (HRMS) to distinguish from brominated byproducts .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect diastereomeric impurities.

Q. What experimental strategies ensure the stereochemical integrity of the (2S)-configuration during synthesis?

Methodological Answer :

- Chirality Verification :

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.

- Optical Rotation : Compare experimental [α]D²⁵ values with literature data for (2S)-configured analogs.

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., brominated tetralone precursors) to confirm spatial arrangement .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Hazard Mitigation :

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between experimental and computational predictions?

Methodological Answer :

- Root Cause Analysis :

- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact on hydroxyl proton shifts.

- Conformational Dynamics : Perform DFT calculations (e.g., Gaussian 16) to model rotational barriers and predict splitting patterns .

- Impurity Screening : Use LC-MS to detect trace oxidants (e.g., brominated ketones) that may skew integration ratios .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

- Experimental Design :

- Kinetic Studies : Monitor reaction rates (UV-Vis or GC-MS) under varying temperatures to determine activation energy (Eₐ).

- Isotopic Labeling : Substitute ⁷⁹Br with ⁸¹Br via halogen exchange to track regioselectivity in SNAr reactions.

- Computational Modeling : Use M06-2X/cc-pVDZ to map transition states and identify steric effects from the tetralin backbone .

Q. How do solvent polarity and proticity influence the compound’s stability and reactivity?

Methodological Answer :

- Systematic Evaluation :

- Solvent Screening : Test stability in aprotic (THF, DMF) vs. protic (MeOH, H₂O) solvents via accelerated degradation studies (40°C, 72 hrs).

- Kinetic Profiling : Compare hydrolysis rates using LC-MS to quantify degradation products (e.g., dihydroxy tetralin derivatives).

- QSAR Modeling : Correlate solvent polarity (log P) with reaction outcomes to predict optimal media for Suzuki couplings .

Q. What structure-activity relationship (SAR) studies are feasible for this compound in medicinal chemistry?

Methodological Answer :

- SAR Framework :

- Substituent Variation : Synthesize analogs with Cl, F, or NO₂ at the 6-position to assess electronic effects on bioactivity .

- Biological Assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Docking Simulations : Use AutoDock Vina to predict binding modes based on the bromine atom’s van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.